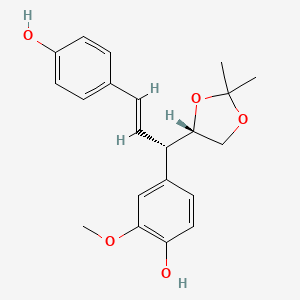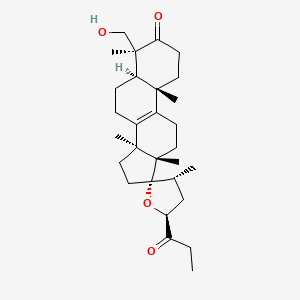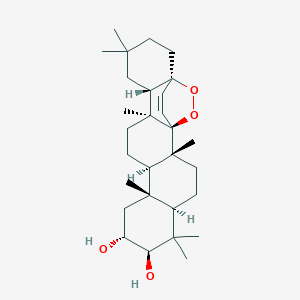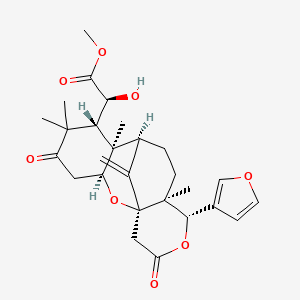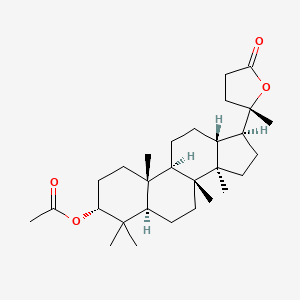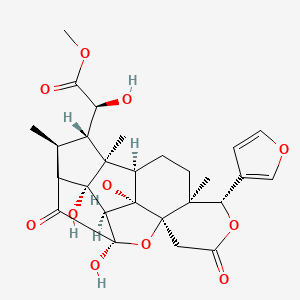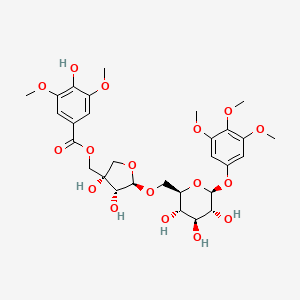amine CAS No. 1206104-97-3](/img/structure/B602880.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine is a chemical compound with the molecular formula C10H14BrNO4S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-ethoxy-N-(2-oxoethyl)benzenesulfonamide.
Reduction: Formation of 4-bromo-3-ethoxy-N-(2-aminoethyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.
4-bromo-3-ethoxybenzenesulfonamide: Similar structure but lacks the hydroxyethyl group.
Uniqueness
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine is unique due to the presence of both the ethoxy and hydroxyethyl groups. These functional groups can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1206104-97-3 |
|---|---|
Molekularformel |
C10H14BrNO4S |
Molekulargewicht |
324.19g/mol |
IUPAC-Name |
4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-16-10-7-8(3-4-9(10)11)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI-Schlüssel |
QTEXRYRTCVHKHR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


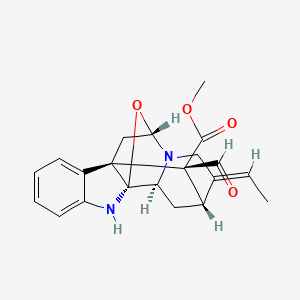
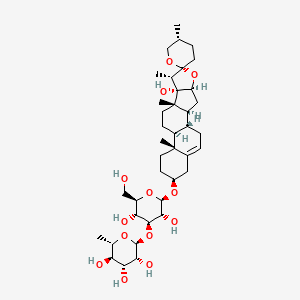

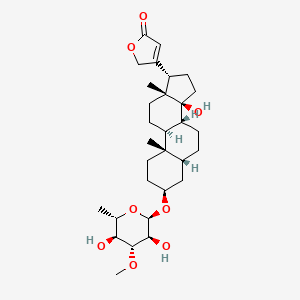
![1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one](/img/structure/B602807.png)
